Chaperone Efficacy: YC-001 vs. 9-cis-Retinal in P23H Opsin Mutant Glycosylation Rescue
YC-001 demonstrates superior chaperone efficacy compared to 9-cis-retinal in rescuing the glycosylation defect of the P23H opsin mutant, the most common mutation in autosomal dominant retinitis pigmentosa [1]. At concentrations of 0.5-40 µM, YC-001 improved the glycosylation profile of P23H opsin mutant to a greater extent than 9-cis-retinal at equivalent concentrations, as measured by Endo H resistance assay [1].
| Evidence Dimension | Efficacy in rescuing P23H opsin glycosylation (measured by Endo H resistance) |
|---|---|
| Target Compound Data | 0.5-40 µM YC-001; improved glycosylation profile to a greater extent |
| Comparator Or Baseline | 9-cis-retinal (0.5-40 µM) |
| Quantified Difference | Superior efficacy at equivalent concentrations |
| Conditions | Mammalian cell culture; Endo H glycosidase resistance assay |
Why This Matters
Higher chaperone efficacy at the same concentration translates to more robust rescue of mutant opsin trafficking, enabling lower compound usage or stronger phenotype rescue in RP disease models.
- [1] Chen Y, Chen Y, Jastrzebska B, et al. A novel small molecule chaperone of rod opsin and its potential therapy for retinal degeneration. Nat Commun. 2018;9(1):1976. View Source
